Rhodium(II) heptafluorobutryate dimer
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Overview
Description
Rhodium(II) heptafluorobutyrate dimer is a coordination complex of rhodium, characterized by its unique structure consisting of two rhodium atoms connected by a single bond. Each rhodium atom is coordinated to four heptafluorobutyrate ligands, making it a dimeric compound. This compound is known for its high reactivity and is extensively used in various catalytic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rhodium(II) heptafluorobutyrate dimer typically involves the reaction of rhodium(II) acetate dimer with heptafluorobutyric acid. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of Rhodium(II) heptafluorobutyrate dimer follows a similar synthetic route but on a larger scale. The process involves the use of high-purity starting materials and stringent control of reaction conditions to ensure consistency and high yield. The final product is often subjected to rigorous quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Rhodium(II) heptafluorobutyrate dimer is known to undergo various types of reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced to lower oxidation states, often involving the cleavage of the Rh-Rh bond.
Substitution: Ligand exchange reactions where the heptafluorobutyrate ligands are replaced by other ligands
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Various ligands like phosphines, amines, and carboxylates can be used under controlled conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) complexes, while reduction can produce rhodium(I) species .
Scientific Research Applications
Rhodium(II) heptafluorobutyrate dimer has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including cyclopropanation, C-H activation, and cross-coupling reactions
Biology: The compound is studied for its potential use in bioinorganic chemistry, particularly in the development of metal-based drugs
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, owing to its high catalytic efficiency
Mechanism of Action
The mechanism by which Rhodium(II) heptafluorobutyrate dimer exerts its effects involves the coordination of the rhodium center to various substrates. This coordination facilitates the activation of chemical bonds, leading to the desired transformations. The molecular targets and pathways involved depend on the specific reaction and substrate. For example, in cyclopropanation reactions, the rhodium center coordinates to a diazo compound, leading to the formation of a rhodium-carbene intermediate that facilitates the cyclopropanation .
Comparison with Similar Compounds
- Rhodium(II) acetate dimer
- Rhodium(II) trifluoroacetate dimer
- Rhodium(II) octanoate dimer
- Rhodium(II) triphenylacetate dimer
Comparison: Rhodium(II) heptafluorobutyrate dimer is unique due to its heptafluorobutyrate ligands, which impart distinct electronic and steric properties compared to other rhodium(II) dimers. These properties influence its reactivity and selectivity in catalytic processes, making it particularly useful in specific applications where other rhodium(II) dimers may not be as effective .
Properties
Molecular Formula |
C16F28O8Rh2 |
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Molecular Weight |
1057.93 g/mol |
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutanoate;rhodium(2+) |
InChI |
InChI=1S/4C4HF7O2.2Rh/c4*5-2(6,1(12)13)3(7,8)4(9,10)11;;/h4*(H,12,13);;/q;;;;2*+2/p-4 |
InChI Key |
BNCXPORMMOBRMR-UHFFFAOYSA-J |
Canonical SMILES |
C(=O)(C(C(C(F)(F)F)(F)F)(F)F)[O-].C(=O)(C(C(C(F)(F)F)(F)F)(F)F)[O-].C(=O)(C(C(C(F)(F)F)(F)F)(F)F)[O-].C(=O)(C(C(C(F)(F)F)(F)F)(F)F)[O-].[Rh+2].[Rh+2] |
Origin of Product |
United States |
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